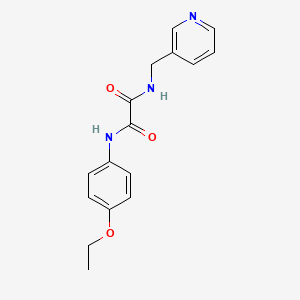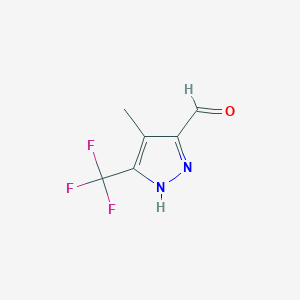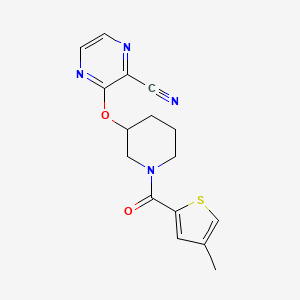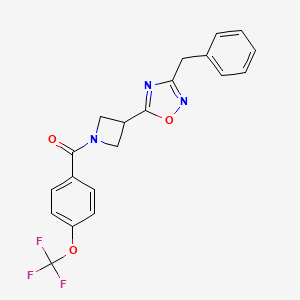
N-(4-Ethoxy-phenyl)-N'-pyridin-3-ylmethyl-oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Ethoxy-phenyl)-N’-pyridin-3-ylmethyl-oxalamide” is a complex organic compound. It contains an oxalamide group, which is a type of amide, and is known for its role in the structure of many drugs and biologically active compounds . The compound also contains an ethoxyphenyl group and a pyridinyl group, which are common in many pharmaceuticals and could potentially contribute to its biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 4-ethoxyaniline with a pyridine-3-carboxaldehyde to form an imine intermediate, followed by reaction with oxalic acid to form the oxalamide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxalamide group, a 4-ethoxyphenyl group, and a pyridinyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The oxalamide group in the compound could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, it would likely exhibit some degree of polarity due to the presence of the oxalamide group, and it may have limited solubility in water due to the presence of the ethoxyphenyl and pyridinyl groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- N-Arylation of Amides and Oxazolidinones : N,N'-Bis(pyridin-2-ylmethyl)oxalamide was shown to promote the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, demonstrating excellent chemoselectivity and a wide functional group tolerance. This advancement allows for the creation of diverse N-arylation products under mild conditions (Bhunia, De, & Ma, 2022).
Structural and Material Science
- Crystallographic Analysis : The study of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide highlighted its crystallization behavior and the importance of hydrogen bonding in its molecular packing. These findings are crucial for understanding the compound's solid-state properties and potential applications in materials science (Jotani et al., 2016).
Biological Studies
- Genotoxicity Modulation : In a study involving ethoxyquin (EQ), derivatives of N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide were synthesized to investigate the modulation of EQ-induced genotoxicity in human lymphocytes. This research contributes to the understanding of the protective roles of certain chemical compounds against DNA damage (Skolimowski et al., 2010).
Corrosion Inhibition
- Metal Surface Protection : A new Schiff base derivative with pyridine rings was synthesized and evaluated for its corrosion inhibition properties on Q235 mild steel in HCl. This study provides insights into the design of more effective corrosion inhibitors for industrial applications (Ji et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-7-5-13(6-8-14)19-16(21)15(20)18-11-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMUQRZMDHIIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)


![Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2612887.png)
![N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612888.png)

![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)


![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)

![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2612902.png)
